molecular formula C22H29N B14691961 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- CAS No. 23509-36-6

5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL-

Cat. No.: B14691961
CAS No.: 23509-36-6
M. Wt: 307.5 g/mol
InChI Key: PWDYQIZDFVMABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- is a complex organic compound that belongs to the class of dibenzo[a,d]cycloheptenes These compounds are characterized by their unique tricyclic structure, which consists of two benzene rings fused to a seven-membered cycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- can be achieved through several synthetic routes. One common method involves the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interact with nucleic acids. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[a,d]cycloheptenes, such as:

  • 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamine
  • 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethanol

Uniqueness

5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- is unique due to its specific substituents and structural features, which confer distinct chemical and biological properties. These unique characteristics make it valuable for various research and industrial applications.

Properties

CAS No.

23509-36-6

Molecular Formula

C22H29N

Molecular Weight

307.5 g/mol

IUPAC Name

N,N-diethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine

InChI

InChI=1S/C22H29N/c1-3-23(4-2)17-9-14-22-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)22/h5-8,10-13,22H,3-4,9,14-17H2,1-2H3

InChI Key

PWDYQIZDFVMABN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1C2=CC=CC=C2CCC3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.